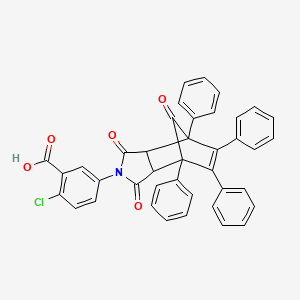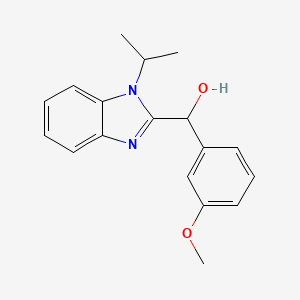![molecular formula C21H20N2O4 B11518041 N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide](/img/structure/B11518041.png)
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide is a complex organic compound that features a dibenzo[b,f]oxepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form the diaryl ethers, which are then subjected to intramolecular McMurry reactions using TiCl4/Zn in THF to yield the dibenzo[b,f]oxepine framework .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide involves its interaction with microtubules. Microtubules are dynamic polymers that play crucial roles in cellular processes such as mitosis, intracellular transport, and migration. The compound acts as a microtubule inhibitor, disrupting the polymerization dynamics of microtubules, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide
- N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide
Uniqueness
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclohexanecarboxamide moiety, which may confer distinct biological activities compared to other dibenzo[b,f]oxepine derivatives.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-nitrobenzo[b][1]benzoxepin-4-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C21H20N2O4/c24-21(15-7-2-1-3-8-15)22-18-12-16(23(25)26)13-20-17(18)11-10-14-6-4-5-9-19(14)27-20/h4-6,9-13,15H,1-3,7-8H2,(H,22,24) |
InChI Key |
VFJKEADQUDOIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C3C=CC4=CC=CC=C4OC3=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11517963.png)
![N-(2-oxo-2-{phenyl[1-(phenylcarbamoyl)cyclohexyl]amino}ethyl)benzamide](/img/structure/B11517971.png)
![ethyl 1-chloro-4-(4-chlorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11517979.png)
![N-[(1E)-3-[(4-methylphenyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]thiophene-3-carboxamide](/img/structure/B11517985.png)
![7-(3-methoxyphenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11517992.png)
![2-Nonyl-6-(2-nonyl-4-oxobenzo[d]1,3-oxazin-6-yl)benzo[d]1,3-oxazin-4-one](/img/structure/B11518001.png)
![4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11518005.png)
![N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11518010.png)
![4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11518012.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B11518020.png)

![N'-[(3Z)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B11518035.png)
![2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11518039.png)
